Methyl 2-(6-chloro-1H-indol-3-yl)acetate
Description
Methyl 2-(6-chloro-1H-indol-3-yl)acetate is a halogenated indole derivative characterized by a chlorine atom at the 6-position of the indole ring and an acetate ester group at the 3-position. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and oncological pathways . The compound is typically synthesized via catalytic coupling reactions involving α-carbonyl sulfoxonium ylides and halogenated indoles, yielding moderate to high purity (≥99%) under optimized conditions .
Properties
CAS No. |
53859-25-9 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
methyl 2-(6-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |
InChI Key |
WVEHYRATJOBEFM-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CNC2=C1C=CC(=C2)Cl |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the indole ring significantly influences physicochemical properties and reactivity:
- Methyl 2-(5-chloro-1H-indol-3-yl)acetate : This regioisomer (Cl at 5-position) exhibits a lower melting point (115–117°C) and reduced yield (42%) compared to the 6-chloro derivative, likely due to steric hindrance during synthesis .
- Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate : Replacing chlorine with a methoxy group increases electron density on the indole ring, lowering the melting point (73–74°C) and altering reactivity in electrophilic substitution reactions .
Functional Group Modifications
- Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate : N-methylation increases lipophilicity (MW: 237.68) and improves stability, making it preferable for drug delivery systems. However, it requires stringent storage conditions (cool, dry) to prevent degradation .
Data Tables
Table 1: Physicochemical Properties of Selected Indole Derivatives
| Compound Name | Substituent Position | Functional Group | Melting Point (°C) | Yield (%) | Molecular Weight |
|---|---|---|---|---|---|
| Methyl 2-(6-chloro-1H-indol-3-yl)acetate | 6-Cl | Acetate | 126–128 | 39 | 209.65 |
| Methyl 2-(5-chloro-1H-indol-3-yl)acetate | 5-Cl | Acetate | 115–117 | 42 | 209.65 |
| Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate | 6-OMe | Oxoacetate | 73–74 | 76.8 | 218.22 |
| Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate | 6-Cl, N1-Me | Acetate | N/A | N/A | 237.68 |
Critical Analysis of Structural Influences
- Chlorine vs. Methoxy Groups : Chlorine’s electron-withdrawing nature enhances electrophilic substitution reactivity, whereas methoxy groups stabilize the indole ring via resonance, affecting reaction pathways .
- N-Methylation : Increases steric bulk and reduces hydrogen bonding capacity, altering solubility and bioavailability .
- Oxo vs. Acetate Groups : The oxo group’s polarity increases melting points but may reduce synthetic yields due to competing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
